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Bis(hydroxymethyl)cyclopropane

Cat. No.: B119854 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of novel or synthesized molecules is paramount. This guide provides a

comprehensive spectroscopic validation of 1,1-bis(hydroxymethyl)cyclopropane's structure

through a comparative analysis with analogous molecules, supported by experimental data and

detailed protocols.

The unique strained three-membered ring of the cyclopropane moiety imparts distinct

conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials

science. Accurate structural elucidation is the foundation of understanding its chemical

behavior and biological activity. This document details the validation of the 1,1-
bis(hydroxymethyl)cyclopropane structure by comparing its spectroscopic data with that of

an acyclic analogue, 2,2-dimethyl-1,3-propanediol, and a constitutional isomer, 1,2-

bis(hydroxymethyl)cyclopropane.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

mass spectrometry for 1,1-bis(hydroxymethyl)cyclopropane and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound
Cyclopropa
ne H

-CH₂OH -OH Other Solvent

1,1-

Bis(hydroxym

ethyl)cyclopro

pane

0.48 (s, 4H) 3.56 (s, 4H) 4.02 (s, 2H) - CDCl₃

2,2-Dimethyl-

1,3-

propanediol

- 3.46 (s, 4H)
~2.5 (br s,

2H)

0.89 (s, 6H, -

CH₃)
CDCl₃

1,2-

Bis(hydroxym

ethyl)cyclopro

pane

~0.5-1.0 (m) ~3.5-3.8 (m) Variable - CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound
Quaternary
C

Cyclopropa
ne CH/CH₂

-CH₂OH Other Solvent

1,1-

Bis(hydroxym

ethyl)cyclopro

pane

~20-25 ~10-15 ~65-70 - CDCl₃

2,2-Dimethyl-

1,3-

propanediol

36.6 - 71.5 21.9 (-CH₃) CDCl₃

1,2-

Bis(hydroxym

ethyl)cyclopro

pane

- ~15-25 ~60-65 - CDCl₃

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
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Compound O-H Stretch
C-H Stretch
(sp³)

C-H Stretch
(cyclopropane)

C-O Stretch

1,1-

Bis(hydroxymeth

yl)cyclopropane

~3300 (broad) ~2880-2960 ~3080 ~1040

2,2-Dimethyl-1,3-

propanediol
~3300 (broad) ~2870-2960 - ~1030

1,2-

Bis(hydroxymeth

yl)cyclopropane

~3350 (broad) ~2875-2950 ~3070 ~1035

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) [M+Na]⁺ Key Fragments

1,1-

Bis(hydroxymethyl)cyc

lopropane

102.068 125 71, 57, 41

2,2-Dimethyl-1,3-

propanediol
104.083 127 89, 71, 57

1,2-

Bis(hydroxymethyl)cyc

lopropane

102.068 125 71, 57, 41

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on

a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, 8-16 scans were

accumulated, and for ¹³C NMR, 256-1024 scans were acquired.

Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using thin-film

samples on NaCl plates. Data was collected over a range of 4000-600 cm⁻¹ with a resolution of
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4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI)

source in positive ion mode. Samples were dissolved in methanol and infused into the mass

spectrometer.

Structure Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 1,1-
bis(hydroxymethyl)cyclopropane's structure.

Spectroscopic Validation Workflow

Proposed Structure:
1,1-Bis(hydroxymethyl)cyclopropane

¹H NMR Analysis ¹³C NMR Analysis IR Spectroscopy Analysis Mass Spectrometry Analysis

Data Interpretation & Comparison

Structure Confirmation
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Caption: Logical workflow for spectroscopic structure validation.

Probing Structural Features with Spectroscopy
Different spectroscopic techniques provide complementary information about the molecule's

structure. The diagram below highlights the key structural features of 1,1-
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bis(hydroxymethyl)cyclopropane and the primary spectroscopic method used to probe each

feature.

Spectroscopic Probing of Structural Features

1,1-Bis(hydroxymethyl)cyclopropane

Spectroscopic Methods

Quaternary Carbon
(C(CH₂OH)₂) Cyclopropyl CH₂

Hydroxymethyl Group
(-CH₂OH)

Hydroxyl Group
(-OH)

¹³C NMR

 Unique Shift

¹H NMR

 High Field Shift  Chemical Shift

IR Spec

 Broad Stretch

Mass Spec

G

Click to download full resolution via product page

Caption: Mapping spectroscopic methods to molecular features.

Analysis and Interpretation
The spectroscopic data provides clear evidence for the structure of 1,1-
bis(hydroxymethyl)cyclopropane.

¹H NMR: The singlet at 0.48 ppm is characteristic of the four equivalent protons on the

cyclopropane ring, shifted upfield due to the ring's magnetic anisotropy. The singlet at 3.56

ppm corresponds to the four protons of the two equivalent hydroxymethyl groups. The singlet

at 4.02 ppm is assigned to the two hydroxyl protons. The simplicity of the spectrum, with only

three singlets, confirms the high degree of symmetry in the molecule, consistent with the 1,1-

disubstituted pattern. This is in contrast to the more complex multiplets expected for the 1,2-

isomer and the presence of a methyl singlet in the acyclic analogue.

¹³C NMR: The spectrum is expected to show three distinct signals: one for the two equivalent

cyclopropyl CH₂ carbons, one for the quaternary cyclopropyl carbon, and one for the two

equivalent -CH₂OH carbons. The chemical shifts are consistent with literature values for
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similar functionalities. The presence of a quaternary carbon signal distinguishes it from the

1,2-isomer, which would only have CH and CH₂ signals in the cyclopropyl region.

IR Spectroscopy: The broad absorption around 3300 cm⁻¹ is indicative of the O-H stretching

of the alcohol groups. The peaks around 3080 cm⁻¹ are characteristic of C-H stretching in a

cyclopropane ring, which occurs at a higher frequency than the typical sp³ C-H stretches

observed around 2880-2960 cm⁻¹. The C-O stretching vibration appears around 1040 cm⁻¹.

Mass Spectrometry: The molecular ion peak at m/z 102.068 and the sodium adduct at m/z

125 are consistent with the molecular formula C₅H₁₀O₂.[1] The fragmentation pattern further

supports the proposed structure.

Conclusion
The combined spectroscopic evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry

provides a robust and unambiguous validation of the structure of 1,1-
bis(hydroxymethyl)cyclopropane. The comparative analysis with its acyclic and isomeric

counterparts highlights the unique spectral features arising from the 1,1-disubstituted

cyclopropane ring system. This guide serves as a valuable resource for researchers in

confirming the identity and purity of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,1-Bis(hydroxymethyl)cyclopropane | 39590-81-3 [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Validation of 1,1-
Bis(hydroxymethyl)cyclopropane: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b119854#validation-of-1-1-bis-
hydroxymethyl-cyclopropane-structure-by-spectroscopy]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9231254.htm
https://www.benchchem.com/product/b119854?utm_src=pdf-body
https://www.benchchem.com/product/b119854?utm_src=pdf-body
https://www.benchchem.com/product/b119854?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9231254.htm
https://www.benchchem.com/product/b119854#validation-of-1-1-bis-hydroxymethyl-cyclopropane-structure-by-spectroscopy
https://www.benchchem.com/product/b119854#validation-of-1-1-bis-hydroxymethyl-cyclopropane-structure-by-spectroscopy
https://www.benchchem.com/product/b119854#validation-of-1-1-bis-hydroxymethyl-cyclopropane-structure-by-spectroscopy
https://www.benchchem.com/product/b119854#validation-of-1-1-bis-hydroxymethyl-cyclopropane-structure-by-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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